[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
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Overview
Description
[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic organic compound with the molecular formula C13H10BrNO4 It is characterized by the presence of a bromofuran ring and a carbamoyl group attached to a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of 5-bromofuran-2-carboxylic acid: This can be achieved through the bromination of furan-2-carboxylic acid using bromine in the presence of a suitable catalyst.
Esterification: The 5-bromofuran-2-carboxylic acid is then esterified with methanol in the presence of an acid catalyst to form methyl 5-bromofuran-2-carboxylate.
Carbamoylation: The final step involves the reaction of methyl 5-bromofuran-2-carboxylate with (2-methylphenyl)isocyanate under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester and carbamoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines, typically in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate can be compared with other similar compounds, such as:
[(2-Methylphenyl)carbamoyl]methyl 5-chlorofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
[(2-Methylphenyl)carbamoyl]methyl 5-iodofuran-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
[(2-Methylphenyl)carbamoyl]methyl 5-fluorofuran-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the different halogen atoms present.
Properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c1-9-4-2-3-5-10(9)16-13(17)8-19-14(18)11-6-7-12(15)20-11/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDHPUYHPKUSJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(O2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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